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molecular formula C19H32O4 B8650776 2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene

2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene

Cat. No. B8650776
M. Wt: 324.5 g/mol
InChI Key: GJZCNHVEHFDYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884175B2

Procedure details

A 4 l four-neck flask with condenser, precision glass stirrer, internal thermometer and dropping funnel was initially charged with 176.8 g (1.39 mol) of oxalyl chloride and 450 ml of dichloromethane and cooled to −50° C. To this was added dropwise within 45 min a solution of 253.5 g (3.43 mol) of DMSO in 450 ml of dichloromethane. The mixture was stirred for a further 30 min. A solution of 183.8 g (0.57 mol) of 2,5-bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene in 500 ml of dichloromethane was then added dropwise over 2.5 h. After addition of 100 ml, a white precipitate formed. After addition of 400 ml of the solution, a further 500 ml of dichloromethane were added. After the addition had been completed, the mixture was stirred for a further 15 min, then 151.8 g (1.5 mol) of triethylamine were added dropwise within 1 h. The mixture was allowed to come to room temperature overnight, then 1500 ml of water were added and the mixture was stirred for 0.5 h. The phases were separated, and the aqueous phase was extracted with 2×300 ml of water. The combined organic phases were washed with 1×500 ml of water and dried over Na2SO4, and the solvent was removed under reduced pressure. 175.6 g (58% of theory) of the product were obtained, which was used for the next stage without further purification and without further characterization.
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
176.8 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
253.5 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
183.8 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
151.8 g
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:18]=[C:17]([O:19][CH3:20])[C:16]([CH2:21][OH:22])=[CH:15][C:14]=1[O:23][CH2:24][CH2:25][CH:26]([CH3:33])[CH2:27][CH2:28][CH2:29][CH:30]([CH3:32])[CH3:31].C(N(CC)CC)C>ClCCl.O>[CH3:33][CH:26]([CH2:27][CH2:28][CH2:29][CH:30]([CH3:32])[CH3:31])[CH2:25][CH2:24][O:23][C:14]1[CH:15]=[C:16]([CH:21]=[O:22])[C:17]([O:19][CH3:20])=[CH:18][C:13]=1[CH:12]=[O:11]

Inputs

Step One
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
176.8 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
253.5 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
183.8 g
Type
reactant
Smiles
OCC1=C(C=C(C(=C1)OC)CO)OCCC(CCCC(C)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
solution
Quantity
400 mL
Type
reactant
Smiles
Step Six
Name
Quantity
151.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4 l four-neck flask with condenser, precision glass stirrer, internal thermometer and dropping
ADDITION
Type
ADDITION
Details
After addition of 100 ml
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 15 min
Duration
15 min
WAIT
Type
WAIT
Details
to come to room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 2×300 ml of water
WASH
Type
WASH
Details
The combined organic phases were washed with 1×500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
175.6 g (58% of theory) of the product were obtained
CUSTOM
Type
CUSTOM
Details
which was used for the next stage without further purification and without further characterization

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(CCOC1=C(C=O)C=C(C(=C1)C=O)OC)CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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